

# Synergistic Anti-Tumor Efficacy of IMM-01 and Tislelizumab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anti-tumor effects of **IMM-01** (Timdarpacept), a novel SIRP $\alpha$ -Fc fusion protein, and tislelizumab, a humanized IgG4 anti-PD-1 monoclonal antibody. The combination of these two agents targets both the innate and adaptive immune systems to elicit a potent anti-cancer response. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.

## Mechanism of Action: A Dual Approach to Cancer Immunotherapy

The combination of **IMM-01** and tislelizumab leverages a two-pronged attack on tumor cells by modulating distinct but complementary immune checkpoints.

**IMM-01** (Timdarpacept): Unleashing the Innate Immune System

**IMM-01** is a recombinant SIRPα-Fc fusion protein designed to block the interaction between CD47 and Signal-Regulatory Protein Alpha (SIRPα).[1][2] Many cancer cells overexpress CD47, which acts as a "don't eat me" signal to macrophages by binding to SIRPα on their surface. By blocking this interaction, **IMM-01** promotes macrophage-mediated phagocytosis of tumor cells (Antibody-Dependent Cellular Phagocytosis, ADCP).[1][2] Furthermore, preclinical studies suggest that **IMM-01**-activated macrophages can present tumor antigens to T cells,



effectively turning "cold" tumors into "hot" tumors and bridging the innate and adaptive immune responses.[3] A key feature of **IMM-01** is its weak binding to human erythrocytes, which is intended to minimize the risk of hemolytic anemia, a common side effect of some CD47-targeting agents.[4][5]

Tislelizumab: Reinvigorating the Adaptive Immune Response

Tislelizumab is an anti-PD-1 monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[4] This interaction serves as an immune checkpoint that suppresses T-cell activity. By inhibiting the PD-1/PD-L1 pathway, tislelizumab restores the ability of T cells to recognize and attack cancer cells. Tislelizumab was specifically engineered to minimize binding to FcyR on macrophages, which may abrogate antibody-dependent phagocytosis of T-cells and sustain the anti-tumor response.

Synergistic Effect

The combination of **IMM-01** and tislelizumab is designed to create a synergistic anti-tumor effect. **IMM-01** enhances the phagocytosis of tumor cells by macrophages, leading to increased antigen presentation. This, in turn, can prime and activate T cells. Tislelizumab then ensures that these activated T cells can effectively kill tumor cells by preventing the PD-1/PD-L1-mediated immune suppression.[3][4]

#### **Preclinical Validation of Synergy**

Preclinical studies have demonstrated the synergistic anti-tumor activity of combining a SIRP $\alpha$ -Fc fusion protein (**IMM-01**) with an anti-PD-1/PD-L1 antibody.

#### **In Vivo Tumor Models**

In a CT26-hPDL1/hCD47 syngeneic tumor model using hPD-1/hSIRP $\alpha$  transgenic mice, the combination of **IMM-01** with a PD-1 or PD-L1 antibody resulted in significantly stronger antitumor effects compared to either antibody alone.[1] Another study using an A20 lymphoma model showed that the combination of a SIRP $\alpha$ -Fc fusion protein and an anti-PD-L1 mAb led to a significant extension in median survival compared to either monotherapy.

Table 1: Preclinical In Vivo Efficacy of IMM-01 in Combination with PD-1/PD-L1 Blockade



| Tumor Model                         | Treatment Groups                                      | Key Findings                                                            | Reference |
|-------------------------------------|-------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| CT26-hPDL1/hCD47<br>Syngeneic Model | IMM-01 + anti-PD-<br>1/PD-L1 mAb vs.<br>Monotherapies | Significantly stronger anti-tumor effects with the combination therapy. | [1]       |
| A20 Lymphoma Model                  | SIRPα-Fc + anti-PD-<br>L1 mAb vs.<br>Monotherapies    | Significantly extended median survival with the combination therapy.    |           |
| HL-60 Xenograft<br>Model            | IMM-01 + anti-PD-<br>1/PD-L1 mAb vs.<br>Monotherapies | 100% of mice achieved complete response with the combination therapy.   | [2]       |

### **Clinical Efficacy and Safety**

The combination of **IMM-01** and tislelizumab has been evaluated in several clinical trials, demonstrating promising anti-tumor activity and a manageable safety profile in patients with advanced solid tumors and lymphomas.

## Phase 1b/2 Dose Escalation and Expansion Study (IMM01-04)

This open-label, multicenter study evaluated the safety and preliminary efficacy of **IMM-01** in combination with tislelizumab in patients with advanced solid tumors and lymphomas.[6][7]

Table 2: Efficacy Results from the Phase 1b/2 Study in Advanced Solid Tumors



| Patient<br>Populatio<br>n                                                          | Number<br>of<br>Patients        | Treatmen<br>t<br>Regimen                                                         | Objective<br>Respons<br>e Rate<br>(ORR)       | Disease<br>Control<br>Rate<br>(DCR) | Key<br>Highlight<br>s                                                                                | Referenc<br>e |
|------------------------------------------------------------------------------------|---------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------|-------------------------------------|------------------------------------------------------------------------------------------------------|---------------|
| Advanced Solid Tumors (NSCLC, SCLC, ESCC, CRC, HCC, Melanoma, Cervical Carcinoma ) | 14 (dose<br>escalation<br>part) | IMM-01<br>(1.0, 1.5, or<br>2.0 mg/kg<br>QW) +<br>Tislelizuma<br>b (200mg<br>Q3W) | 1<br>Confirmed<br>Partial<br>Response<br>(PR) | 3 Stable<br>Disease<br>(SD)         | One heavily pre-treated NSCLC patient resistant to prior anti- PD-1 therapy achieved a confirmed PR. | [6][7]        |

Table 3: Safety Profile from the Phase 1b/2 Study in Advanced Solid Tumors (Treatment-Related Adverse Events - TRAEs)



| Adverse Event<br>(Any Grade)     | Frequency | Adverse Event<br>(Grade 3-4)                    | Frequency | Reference |
|----------------------------------|-----------|-------------------------------------------------|-----------|-----------|
| Anemia                           | 85.7%     | Lymphocyte count decreased                      | 21.4%     | [6][7]    |
| Platelet count decreased         | 28.6%     | White blood cell count decreased                | 14.3%     | [6][7]    |
| Asthenia                         | 28.6%     | Platelet count decreased                        | 14.3%     | [6][7]    |
| White blood cell count decreased | 21.4%     | Blood creatine<br>phosphokinase<br>MB increased | 7.1%      | [6][7]    |
| Lymphocyte count decreased       | 21.4%     | Blood pressure increased                        | 7.1%      | [6][7]    |
| Infusion-related reaction        | 21.4%     | Anemia                                          | 7.1%      | [6][7]    |
| Proteinuria                      | 21.4%     |                                                 |           |           |

No dose-limiting toxicities (DLTs) were observed up to 2mg/kg of IMM-01.[6][7]

## Phase 2 Study in Classical Hodgkin Lymphoma (IMM01-04)

This open-label, multicenter Phase 2 study evaluated the efficacy and safety of **IMM-01** in combination with tislelizumab in patients with relapsed or refractory classical Hodgkin lymphoma (cHL) who had failed prior anti-PD-1 treatment.[4][5]

Table 4: Efficacy Results from the Phase 2 Study in Relapsed/Refractory cHL



| Patient<br>Populatio<br>n                                      | Number<br>of<br>Patients | Treatmen<br>t<br>Regimen                                         | Objective<br>Respons<br>e Rate<br>(ORR) | Complete<br>Respons<br>e Rate<br>(CRR) | Disease<br>Control<br>Rate<br>(DCR) | Referenc<br>e |
|----------------------------------------------------------------|--------------------------|------------------------------------------------------------------|-----------------------------------------|----------------------------------------|-------------------------------------|---------------|
| Relapsed/<br>Refractory<br>cHL (prior<br>anti-PD-1<br>failure) | 33 (as of<br>Dec 2023)   | IMM-01<br>(2.0 mg/kg<br>QW) +<br>Tislelizuma<br>b (200mg<br>Q3W) | 65.6%                                   | 18.8%                                  | 93.8%                               | [4]           |
| Relapsed/<br>Refractory<br>cHL (prior<br>anti-PD-1<br>failure) | 20 (as of<br>Jul 2023)   | IMM-01<br>(2.0 mg/kg<br>QW) +<br>Tislelizuma<br>b (200mg<br>Q3W) | 64.3%                                   | 2 CRs                                  | 100%                                | [5]           |

Table 5: Safety Profile from the Phase 2 Study in Relapsed/Refractory cHL (Treatment-Related Adverse Events - TRAEs)



| Adverse Event<br>(Any Grade)               | Frequency<br>(n=20) | Adverse Event<br>(Grade ≥3)      | Frequency<br>(n=20) | Reference |
|--------------------------------------------|---------------------|----------------------------------|---------------------|-----------|
| Platelet count decreased                   | 50.0%               | Lymphocyte count decreased       | 30.0%               | [5]       |
| Lymphocyte count decreased                 | 35.0%               | Platelet count decreased         | 10.0%               | [5]       |
| Anemia                                     | 30.0%               | Neutrophil count decreased       | 5.0%                | [5]       |
| White blood cell count decreased           | 30.0%               | White blood cell count decreased | 5.0%                | [5]       |
| Neutrophil count decreased                 | 25.0%               |                                  |                     |           |
| Gamma-glutamyl<br>transferase<br>increased | 20.0%               | _                                |                     |           |

The combination was reported to have a well-tolerated safety profile, with no reported hemolytic anemia or hemolysis.[5]

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the preclinical and clinical evaluation of the **IMM-01** and tislelizumab combination.

#### **Preclinical In Vivo Tumor Models**

Animal Models: Syngeneic mouse models, such as BALB/c mice bearing A20 lymphoma cells or transgenic mice with humanized PD-1 and SIRPα bearing CT26 tumors, were utilized to evaluate the anti-tumor efficacy of the combination therapy.[1] Xenograft models with human tumor cell lines in immunodeficient mice were also used to assess the activity of IMM-01.[1][2]



- Tumor Implantation: Tumor cells were typically injected subcutaneously into the flanks of the mice.
- Treatment Administration: **IMM-01** and the anti-PD-1/PD-L1 antibody were administered intraperitoneally or intravenously at specified doses and schedules.
- Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Survival of the animals was also monitored.

#### **Clinical Study Design (IMM01-04)**

- Study Design: An open-label, multicenter, Phase 1b/2 dose-escalation and dose-expansion study.[6][7]
- Patient Population: Patients with advanced solid tumors or classical Hodgkin lymphoma who have failed standard therapies.[4][5][6][7]
- Dosing Regimen:
  - Dose Escalation: IMM-01 administered intravenously once a week at escalating doses
     (1.0, 1.5, 2.0 mg/kg) in combination with a fixed dose of tislelizumab (200 mg)
     administered intravenously once every three weeks.[6][7]
  - Dose Expansion: IMM-01 administered at the recommended Phase 2 dose (RP2D) of 2.0
     mg/kg once a week with tislelizumab 200 mg once every three weeks.[4][5]
- Efficacy Evaluation: Tumor responses were assessed according to RECIST v1.1 for solid tumors and the Lugano 2014 criteria for lymphoma.[5]
- Safety Evaluation: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0.[5]

#### **Immune Monitoring Assays (General Methodologies)**

While specific protocols for the **IMM-01** and tislelizumab studies are not publicly available, the following are standard methodologies for immune monitoring in such trials.

• Flow Cytometry for Immune Cell Profiling:



- Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Tumor biopsies are mechanically and enzymatically digested to obtain a single-cell suspension of tumor-infiltrating lymphocytes (TILs).
- Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14, CD11b for monocytes/macrophages; CD56 for NK cells) and immune checkpoint molecules (e.g., PD-1, CTLA-4, TIM-3). Intracellular staining can be performed to detect cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3 for regulatory T cells).
- Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell populations.
- Multiplex Cytokine Analysis (e.g., Luminex Assay):
  - Sample Collection: Serum or plasma is collected from peripheral blood.
  - Assay Principle: This bead-based immunoassay allows for the simultaneous quantification
    of multiple cytokines and chemokines in a small sample volume. Beads coated with
    specific capture antibodies for different analytes are incubated with the sample. After
    washing, a biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter
    are added.
  - Data Acquisition and Analysis: The beads are read on a specialized instrument that identifies each bead and quantifies the PE signal, which is proportional to the amount of the specific analyte.

# Visualizing the Synergy Signaling Pathway of IMM-01 and Tislelizumab Combination Therapy

Caption: Dual blockade of CD47 and PD-1 by **IMM-01** and tislelizumab promotes an anti-tumor immune response.



## **Experimental Workflow for Evaluating Synergistic Efficacy**



Click to download full resolution via product page

Caption: Workflow for preclinical and clinical validation of **IMM-01** and tislelizumab synergy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]



- 3. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synergistic Anti-Tumor Efficacy of IMM-01 and Tislelizumab: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#validating-the-synergistic-effect-of-imm-01-and-tislelizumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com